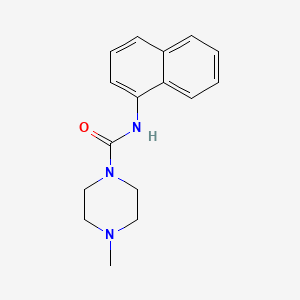![molecular formula C16H16N4O2S2 B5142061 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that contains a thienylcarbonyl and oxadiazolylmethyl group, which makes it a unique and interesting compound to study.
Mécanisme D'action
The mechanism of action of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-microbial effects.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which leads to its anti-tumor effects. Additionally, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have a wide range of potential applications in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are many future directions for research on 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Another direction is to study its potential use as an anti-tumor agent and to investigate its effects on different types of cancer cells. Additionally, further research could be done to better understand its mechanism of action and to develop more effective derivatives of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene. The 2-hydrazinylthiophene is then reacted with 2-bromo-1-(2-thienyl)ethanone to form 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole. Finally, the 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole is reacted with piperazine to form 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Applications De Recherche Scientifique
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as an anti-convulsant and neuroprotective agent.
Propriétés
IUPAC Name |
thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-16(13-4-2-10-24-13)20-7-5-19(6-8-20)11-14-17-15(18-22-14)12-3-1-9-23-12/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRENETPVUPIVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)

![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)
